N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a thiophene ring, and a thieno[3,2-d]pyrimidin-1(2H)-yl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidin-1(2H)-yl core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the 2-(2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide moiety: This step may involve the reaction of the thieno[3,2-d]pyrimidin-1(2H)-yl core with an acylating agent.
Attachment of the 5-chloro-2-methylphenyl group: This can be accomplished through a substitution reaction using a chloro-substituted phenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the thiophene and pyrimidine moieties suggests that the compound may interact with nucleic acids or proteins, potentially affecting gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide: is similar to other compounds containing thiophene and pyrimidine moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H18ClN3O3S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-4-5-14(22)11-16(13)23-18(26)12-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-15-3-2-9-29-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) |
InChI Key |
VMNCSXRPQSLHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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